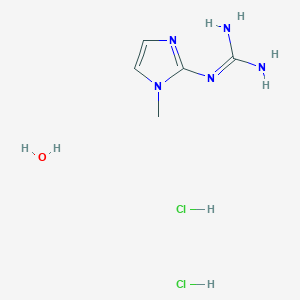

1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate

Description

1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is a guanidine derivative featuring a 1-methylimidazole substituent. The dihydrochloride salt enhances water solubility, and the hydrate form stabilizes the crystalline structure .

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)guanidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.2ClH.H2O/c1-10-3-2-8-5(10)9-4(6)7;;;/h2-3H,1H3,(H4,6,7,8,9);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCCAKTMXMIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N=C(N)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

The foundational step involves converting (1-methyl-1H-imidazol-2-yl)methanol into its chloromethyl derivative. This is achieved through thionyl chloride (SOCl₂) treatment under controlled conditions:

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| (1-Methyl-1H-imidazol-2-yl)methanol | SOCl₂ (excess) | 0°C → RT, 5 h; recrystallization (EtOH) | 88–95% |

Key data:

Guanidine Group Introduction

The chloromethyl intermediate undergoes nucleophilic substitution with cyanamide or its derivatives. For example, reacting 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride with cyanamide in the presence of a base (e.g., K₂CO₃) yields the guanidine precursor:

Optimization Notes :

-

Solvent selection (e.g., DMF or ethanol) impacts reaction kinetics.

-

Elevated temperatures (60–80°C) improve substitution efficiency.

Direct Condensation Using Guanidine Building Blocks

Imidazole Ring Formation with Pre-installed Guanidine

An alternative approach involves constructing the imidazole ring from a guanidine-containing precursor. For instance, condensing glyoxal , ammonia , and guanidine hydrochloride under acidic conditions forms the imidazole-guanidine hybrid:

Key Findings :

Salt Formation and Hydration

The free base is treated with concentrated HCl to form the dihydrochloride salt. Hydration is achieved by exposing the product to humid conditions or crystallizing from aqueous solvents:

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acidification | HCl (gas or conc.) | 0°C, 1 h | Protonation at guanidine N-atoms |

| Hydration | H₂O/MeOH | RT, 24 h | Monoclinic crystals (hydrate form) |

Solvent-Free N-Alkylation Strategy

Greener Synthesis of Intermediate

Drawing from solvent-free methodologies for imidazole derivatives, 1-methylimidazole is alkylated with chloroacetonitrile in the presence of K₂CO₃:

Advantages :

Hydrolysis and Salt Formation

The nitrile intermediate is hydrolyzed to the guanidine using aqueous NH₃, followed by HCl treatment:

Characterization :

Comparative Analysis of Methods

| Method | Key Step | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chloromethyl route | SOCl₂-mediated chlorination | 88–95% | High | Moderate (SOCl₂ waste) |

| Direct condensation | One-pot imidazole formation | 65–72% | Moderate | Low (aqueous workup) |

| Solvent-free alkylation | K₂CO₃-assisted N-alkylation | ~70% | High | Excellent (solvent-free) |

Trade-offs :

-

The chloromethyl route offers high yields but generates corrosive byproducts.

-

Solvent-free methods align with green chemistry principles but require rigorous optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring and guanidine group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

1-Methyl-1H-imidazol-2-amine Hydrochloride (CAS 1450-94-8)

- Structural Differences : Replaces the guanidine group with a primary amine, reducing basicity and hydrogen-bonding capacity.

- Physical Properties : Molecular weight 145.0 g/mol (estimated), similarity score 0.84 to the target compound .

- Applications : Likely used as a building block for imidazole-based pharmaceuticals or ligands.

1-Methyl-3-[2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]guanidine Dihydrochloride (CAS 59660-24-1)

- Structural Differences : Incorporates a thioether-linked 5-methylimidazole group, introducing steric bulk and sulfur-based reactivity.

- Physical Properties : Molecular weight 337.3 g/mol (calculated). Used as a cimetidine-related impurity standard .

- Applications : Pharmacopeial reference material for quality control in drug manufacturing.

2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate

- Structural Differences : Replaces the imidazole ring with a benzimidazole scaffold (fused benzene-imidazole), enhancing aromaticity and lipophilicity.

- Physical Properties : Molecular weight 246.1 g/mol, 98% purity. Soluble in water due to dihydrochloride salt .

- Applications : Intermediate in antitumor or antiviral agent synthesis.

2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one (CAS 60-27-5)

- Structural Differences : Cyclic amide (imidazolone) replaces the guanidine group, reducing basicity and introducing keto functionality.

- Physical Properties : Molecular weight 113.12 g/mol, melts at 300°C (decomposition). Water-soluble .

- Applications: Potential precursor for heterocyclic drug development.

[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate (JT-8436)

- Structural Differences : Ethylamine side chain instead of guanidine, with a 4-methylimidazole substituent.

- Physical Properties : 95% purity, dihydrochloride hydrate form. Molecular weight ~250 g/mol (estimated) .

- Applications : Likely used in ligand design or as a biochemical probe.

Comparative Analysis Table

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 1-Methylimidazole | Guanidine, dihydrochloride, hydrate | ~250 (estimated) | High solubility, strong basicity | Research intermediate |

| 1-Methyl-1H-imidazol-2-amine Hydrochloride | 1-Methylimidazole | Primary amine, hydrochloride | 145.0 | Moderate basicity | Pharmaceutical precursor |

| CAS 59660-24-1 (Cimetidine analog) | 5-Methylimidazole | Guanidine, thioether, dihydrochloride | 337.3 | Steric hindrance, sulfur reactivity | Impurity standard |

| 2-(Aminomethyl)benzimidazole Dihydrochloride | Benzimidazole | Aminomethyl, dihydrochloride | 246.1 | Lipophilic, aromatic | Antiviral/antitumor intermediate |

| 2-Amino-1-methyl-4H-imidazol-4-one | Imidazolone | Cyclic amide, methyl | 113.12 | Thermal stability, water-soluble | Heterocyclic synthesis |

| JT-8436 | 4-Methylimidazole | Ethylamine, dihydrochloride | ~250 | Hydrate stability | Biochemical probe |

Key Research Findings

- Solubility Trends : Dihydrochloride salts (target compound, JT-8436, benzimidazole derivative) exhibit high water solubility, critical for biological applications .

- Basicity : The guanidine group in the target compound and CAS 59660-24-1 provides stronger basicity (pKa ~13) compared to primary amines (pKa ~10) or imidazolones (neutral) .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, anticancer, anti-inflammatory, and potential neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a guanidine core, which is known for enhancing cellular uptake in various biological systems. Its structure is pivotal for its interaction with biological targets, especially in bacterial and cancer cell lines.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The compound demonstrated a MIC ranging from 1.5 µM against methicillin-resistant Staphylococcus aureus (MRSA) to 12.5 µM against Escherichia coli, indicating its potential as an antibiotic agent . The guanidinium functionality enhances the compound's ability to penetrate bacterial membranes, which is crucial for its efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |

| Escherichia coli | 12.5 |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it significantly reduced the viability of various cancer cell lines, including MCF-7 breast cancer cells.

Case Studies

One study reported that treatment with this compound led to a decrease in lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting reduced cell viability and potential induction of apoptosis . The IC50 values for different cancer cell lines were notably low, demonstrating its potent anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| A549 (lung cancer) | 1.26 |

| HeLa (cervical cancer) | 2.96 |

Anti-inflammatory Effects

Research has also identified anti-inflammatory properties of the compound. It effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

The anti-inflammatory activity was attributed to the compound's ability to modulate signaling pathways involved in inflammation, leading to decreased production of inflammatory mediators .

Neuroprotective Potential

Emerging studies suggest that this compound may exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. This potential stems from its antioxidant properties and ability to inhibit neuronal apoptosis .

Q & A

Q. What are the established synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of imidazole-derived guanidines typically involves cyclization or substitution reactions. For example, analogous compounds like 2-hydrazinylimidazole derivatives are synthesized via nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions . For hydrate forms, post-synthetic treatment with HCl in aqueous media is common, as seen in the synthesis of N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride hydrate, where HCl addition and controlled crystallization yield the hydrate form . Key parameters include pH control (to avoid undesired tautomerization), temperature (60–80°C for solubility), and stoichiometric ratios of reagents.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for assessing purity . Structural confirmation requires complementary techniques:

- Nuclear Magnetic Resonance (NMR): Analyze imidazole proton signals (δ 7.0–8.0 ppm for aromatic protons) and guanidine NH peaks (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show molecular ion peaks matching the calculated mass (e.g., [M+H]+ for C₆H₁₁N₅·2HCl·xH₂O).

- Elemental Analysis: Verify chloride content via titration or ion chromatography .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation and hydrate dissociation. Avoid exposure to strong oxidizers or bases, as imidazole derivatives are prone to ring-opening reactions under alkaline conditions . Stability studies using accelerated thermal aging (40°C/75% RH for 1–3 months) can predict shelf life.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). To address this:

- Standardize Assays: Use isogenic cell lines and control for hydrate-to-anhydrous form ratios (e.g., via Karl Fischer titration) .

- Dose-Response Curves: Compare EC₅₀ values under identical pH and temperature conditions.

- Metabolite Profiling: LC-MS/MS can identify degradation products that may interfere with activity .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

Methodological Answer: Modify counterion ratios or explore co-crystallization. For example:

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to targets like c-MET kinase (a known imidazole-interacting oncogenic receptor) .

- ADMET Prediction: Tools like SwissADME assess permeability (LogP <3), CYP450 interactions, and hERG inhibition risks .

- QSAR Models: Correlate substituent effects (e.g., methyl vs. ethyl groups on the imidazole ring) with inhibitory potency .

Q. What industrial-scale challenges exist for synthesizing this compound, and how can they be mitigated?

Methodological Answer: Scalability issues include catalyst cost (e.g., nickel-based catalysts) and hydrate consistency. Solutions:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for cyclization steps .

- Crystallization Control: Use anti-solvent precipitation with ethanol/water mixtures to ensure uniform hydrate formation .

- Green Chemistry: Replace toxic solvents (DMF, THF) with cyclopentyl methyl ether (CPME) .

Data Contradiction Analysis

Q. Why do some studies report variable IC₅₀ values for kinase inhibition?

Methodological Answer: Differences may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.